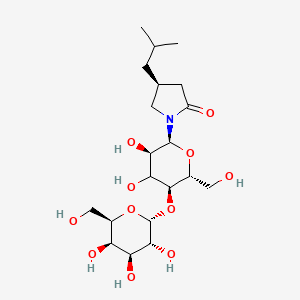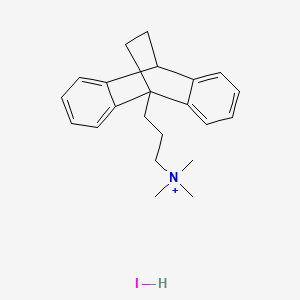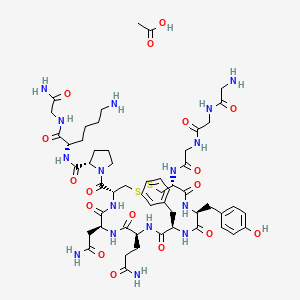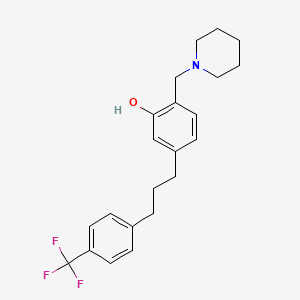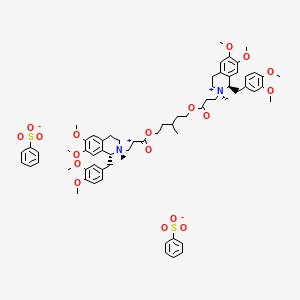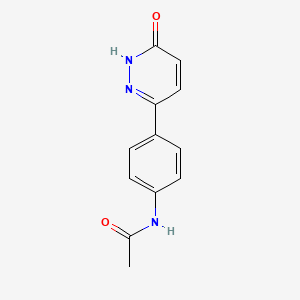
N-(4-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(6-oxo-1H-pyridazin-3-yl)phenyl]acetamide is a chemical compound that belongs to the class of pyridazinone derivatives. Pyridazinone derivatives are known for their diverse pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antihypertensive properties . The compound features a pyridazinone ring, which is a six-membered heterocyclic ring containing two adjacent nitrogen atoms and an oxygen atom at the third position.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(6-oxo-1H-pyridazin-3-yl)phenyl]acetamide typically involves the reaction of 4-aminophenylacetic acid with 3,6-dichloropyridazine under basic conditions. The reaction proceeds through nucleophilic substitution, where the amino group of 4-aminophenylacetic acid attacks the chlorinated positions on the pyridazine ring, leading to the formation of the desired product .
Industrial Production Methods
Industrial production of N-[4-(6-oxo-1H-pyridazin-3-yl)phenyl]acetamide may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Commonly used solvents include ethanol or dimethyl sulfoxide, and the reaction is typically carried out at elevated temperatures to accelerate the process .
化学反応の分析
Types of Reactions
N-[4-(6-oxo-1H-pyridazin-3-yl)phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the pyridazinone ring to a dihydropyridazinone ring.
Substitution: The compound can undergo nucleophilic substitution reactions at the nitrogen atoms of the pyridazinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Dihydropyridazinone derivatives.
Substitution: Various substituted pyridazinone derivatives depending on the nucleophile used.
科学的研究の応用
N-[4-(6-oxo-1H-pyridazin-3-yl)phenyl]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial and anticancer activities.
Medicine: Investigated for its anti-inflammatory and antihypertensive properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals
作用機序
The mechanism of action of N-[4-(6-oxo-1H-pyridazin-3-yl)phenyl]acetamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes, such as phosphodiesterase, which plays a role in various physiological processes. By inhibiting these enzymes, the compound can exert anti-inflammatory, antihypertensive, and anticancer effects .
類似化合物との比較
Similar Compounds
Zardaverine: A phosphodiesterase inhibitor with anti-inflammatory properties.
Emorfazone: An anti-inflammatory agent.
Pyridaben: An agrochemical used as a miticide.
Uniqueness
N-[4-(6-oxo-1H-pyridazin-3-yl)phenyl]acetamide is unique due to its specific substitution pattern on the pyridazinone ring, which imparts distinct pharmacological properties. Unlike other similar compounds, it has shown a broader range of biological activities, making it a versatile compound for various applications .
特性
分子式 |
C12H11N3O2 |
|---|---|
分子量 |
229.23 g/mol |
IUPAC名 |
N-[4-(6-oxo-1H-pyridazin-3-yl)phenyl]acetamide |
InChI |
InChI=1S/C12H11N3O2/c1-8(16)13-10-4-2-9(3-5-10)11-6-7-12(17)15-14-11/h2-7H,1H3,(H,13,16)(H,15,17) |
InChIキー |
HSGPHRVPRSMJPF-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NC1=CC=C(C=C1)C2=NNC(=O)C=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[(2R,3R,4R,5S,6R)-2-[(5-bromo-4-chloro-1H-indol-3-yl)oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B13865068.png)
![(6-Iodoimidazo[1,2-a]pyridin-2-yl)(phenyl)methanone](/img/structure/B13865077.png)
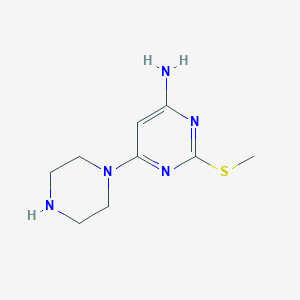
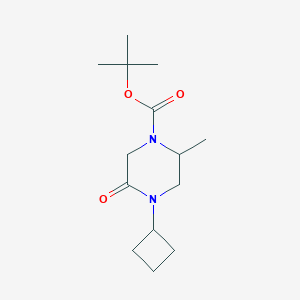
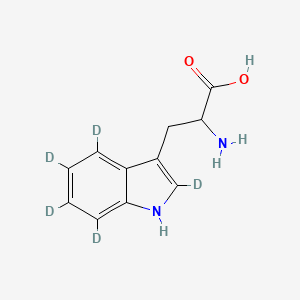
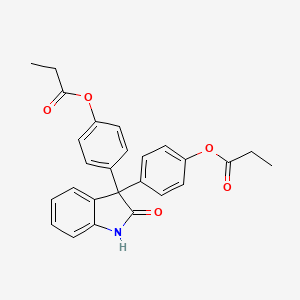
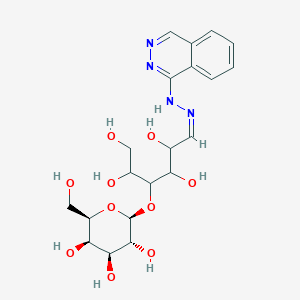
![(3R,5S)-1,3,4,5-tetrakis[(3,4,5-trihydroxybenzoyl)oxy]cyclohexane-1-carboxylic acid](/img/structure/B13865110.png)
